![molecular formula C21H16N2O2S2 B4616312 2-methoxy-N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4616312.png)

2-methoxy-N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]benzamide

Vue d'ensemble

Description

Synthesis Analysis

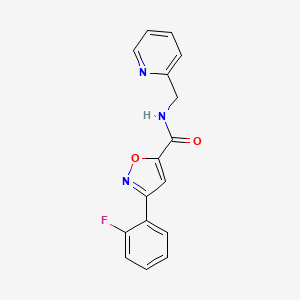

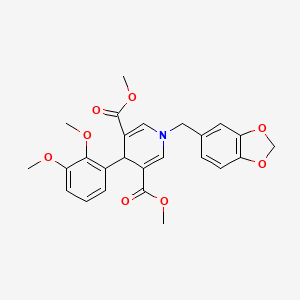

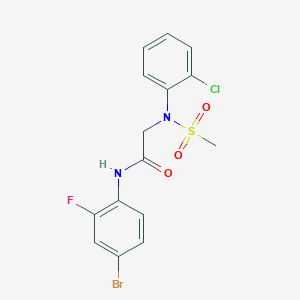

The synthesis of benzamides similar to "2-methoxy-N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]benzamide" involves multi-step chemical reactions starting from basic chemical precursors. These processes often involve condensation reactions, the use of benzoyl chlorides, and various catalysts to achieve the desired structural framework. For instance, Ravinaik et al. (2021) have detailed the design and synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, starting from acetic acid and trimethoxybenzene derivatives, highlighting the complex nature of such synthetic pathways (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Molecular Structure Analysis

The molecular structure of benzamides, including "2-methoxy-N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]benzamide," has been elucidated using techniques like X-ray crystallography, IR-NMR spectroscopy, and quantum chemical computational methods. These studies reveal intricate details about bond lengths, angles, and the spatial arrangement of atoms within the molecule, facilitating a deep understanding of its chemical behavior. Inkaya et al. (2012) provide insights into the structure of a related compound through X-ray diffraction and computational methods, demonstrating the value of these techniques in understanding molecular geometry (Inkaya, Dinçer, Ekici, & Cukurovalı, 2012).

Chemical Reactions and Properties

Benzamides like "2-methoxy-N-[5-phenyl-4-(2-thienyl)-1,3-thiazol-2-yl]benzamide" participate in various chemical reactions, reflecting their reactivity towards nucleophiles, electrophiles, and other reagents. Their chemical properties are influenced by the presence of functional groups such as the thiazole ring, methoxy group, and benzamide moiety, which can undergo substitution reactions, hydrolysis, and more. Narayana et al. (2004) discuss the synthesis of thiazolyl benzamides and their derivatives, highlighting the chemical versatility of these compounds (Narayana, Raj, Ashalatha, Kumari, & Sarojini, 2004).

Applications De Recherche Scientifique

Antimicrobial Applications

Studies have highlighted the antimicrobial potential of thiazole derivatives. For example, a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives exhibited pronounced antimicrobial activity, showing significant potency against various pathogenic strains, including both Gram-positive and Gram-negative bacteria as well as fungal strains. Some synthesized molecules demonstrated higher efficacy than reference drugs, especially against Gram-positive strains, with compounds manifesting substantial growth inhibitory effects (Bikobo et al., 2017).

Antidiabetic Applications

In the search for antidiabetic agents, a series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives was prepared, among which a specific compound was identified as a promising drug candidate for diabetes mellitus treatment. This discovery points towards the potential of thiazolidine-containing compounds in addressing blood sugar regulation challenges (Nomura et al., 1999).

Anti-inflammatory and Analgesic Applications

Another study synthesized novel compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These compounds were evaluated as COX-1/COX-2 inhibitors, with several derivatives exhibiting higher inhibitory activity and selectivity towards COX-2, along with notable analgesic and anti-inflammatory effects. The research suggests these compounds could serve as a basis for developing new therapeutics in pain and inflammation management (Abu‐Hashem et al., 2020).

Anticancer Applications

Furthermore, certain benzamide derivatives have been synthesized and evaluated for their anticancer activities. Among them, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives exhibited higher activities than the reference drug etoposide, highlighting the potential of these compounds in cancer therapy (Ravinaik et al., 2021).

Propriétés

IUPAC Name |

2-methoxy-N-(5-phenyl-4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S2/c1-25-16-11-6-5-10-15(16)20(24)23-21-22-18(17-12-7-13-26-17)19(27-21)14-8-3-2-4-9-14/h2-13H,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIOEHKGLOVFGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(diphenylmethyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4616230.png)

![N,N-diethyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4616252.png)

![N-butyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide](/img/structure/B4616253.png)

![{1-(methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4616261.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-(4-methoxy-1-vinyl-1,3-pentadien-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4616268.png)

![2-{4-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B4616273.png)

![8-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethoxy}-2-methylquinoline](/img/structure/B4616283.png)

![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4616291.png)

![ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxo-2-phenylethoxy)-2H-chromen-3-yl]propanoate](/img/structure/B4616294.png)

![6-[(2-chlorobenzyl)oxy]-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one](/img/structure/B4616311.png)

![N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-4-methylbenzamide](/img/structure/B4616341.png)